The Ambiguous Identity of Coccinin: A Technical Guide to Four Distinct Bioactive Molecules
The Ambiguous Identity of Coccinin: A Technical Guide to Four Distinct Bioactive Molecules
The name "Coccinin" presents a notable case of ambiguity in chemical literature, referring to at least four distinct and structurally diverse bioactive compounds. This technical guide aims to disambiguate these molecules for researchers, scientists, and drug development professionals by providing a comprehensive overview of the chemical structure, quantitative biological data, and experimental protocols associated with each. The four identified "Coccinins" are a peptide from Phaseolus coccineus, a flavonoid from Cocculus laurifolius, a diterpene glycoside, and an alkaloid known as (-)-Coccinine.
Coccinin, the Peptide from Phaseolus coccineus (Scarlet Runner Bean)
Two distinct peptides from Phaseolus coccineus have been referred to as Coccinin. The first is a 7 kDa defensin-like antifungal peptide, while the second is a smaller 10-amino acid peptide. It is plausible that these are two different compounds from the same source.
Chemical Structure and Properties
The 7 kDa Coccinin is characterized as a defensin-like peptide with a molecular mass of approximately 7,000 Daltons.[1] Its N-terminal sequence shows homology to other plant defensins.[1]
The smaller peptide has a defined amino acid sequence of Lys-Gln-Thr-Glu-Asn-Leu-Ala-Asp-Thr-Tyr (KQTENLADTY).
| Property | 7 kDa Coccinin Peptide | 10-amino acid Coccinin Peptide |
| Molecular Weight | ~7 kDa[1] | 1182.24 Da |
| Source | Phaseolus coccineus (Scarlet runner bean)[1] | Synthetic, based on sequence from Phaseolus coccineus |
| Class | Defensin-like Peptide[1] | Oligopeptide |
Biological Activity
The 7 kDa Coccinin has demonstrated a range of biological activities, including antifungal, antiproliferative, and antiviral properties.[1] It is effective against several fungal species, including Botrytis cinerea, Coprinus comatus, Fusarium oxysporum, Mycosphaerella arachidicola, Physalospora piricola, and Rhizoctonia solani.[1] Furthermore, it has been shown to inhibit the proliferation of leukemia cell lines HL60 and L1210 and reduce the activity of HIV-1 reverse transcriptase.[1] Another defensin-like peptide from Phaseolus vulgaris with a similar molecular weight (7.3 kDa) exhibited an IC50 of 1.8 µM against Mycosphaerella arachidicola and 2.2 µM against Fusarium oxysporum.[2] The antiproliferative IC50 values for this related peptide were 10 µM for L1210 cells and 40 µM for MBL2 lymphoma cells.[2]
Experimental Protocols
Purification of 7 kDa Coccinin Peptide: [1]
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Extraction: Seeds of Phaseolus coccineus are extracted with a suitable buffer.
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Ion Exchange Chromatography: The extract is subjected to chromatography on a DEAE-cellulose column. The peptide does not bind and is collected in the flow-through.
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Affinity Chromatography: The unbound fraction is then applied to an Affi-gel blue gel column, to which the peptide adsorbs.
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Cation Exchange Chromatography: Further purification is achieved by chromatography on a Mono S column.
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Size Exclusion Chromatography (optional): A final purification step using a Superdex peptide column can be employed to obtain the purified peptide.[3]
Antifungal Activity Assay: [2]
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A suspension of fungal spores is prepared in a suitable culture medium.
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The purified peptide is added to the culture at various concentrations.
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The cultures are incubated at an appropriate temperature for a specified period.
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Fungal growth is assessed by measuring mycelial dry weight or by microscopic observation.
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The IC50 value, the concentration of the peptide that inhibits fungal growth by 50%, is determined.
Antiproliferative Activity Assay: [2]
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Leukemia cells (e.g., HL60 or L1210) are cultured in a suitable medium.
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The purified peptide is added to the cell cultures at various concentrations.
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The cells are incubated for a defined period.
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Cell proliferation is measured using methods such as the MTT assay or by counting viable cells.
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The IC50 value, the concentration of the peptide that inhibits cell proliferation by 50%, is calculated.
HIV-1 Reverse Transcriptase Inhibition Assay: [1]
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A reaction mixture containing the HIV-1 reverse transcriptase enzyme, a suitable template-primer, and labeled nucleotides is prepared.
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The purified peptide is added to the reaction mixture at various concentrations.
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The reaction is allowed to proceed for a specific time at an optimal temperature.
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The amount of incorporated labeled nucleotide is measured to determine the enzyme activity.
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The IC50 value, the concentration of the peptide that inhibits enzyme activity by 50%, is determined.
Signaling Pathways and Workflows
Caption: Purification workflow for the 7 kDa Coccinin peptide.
Coccinin, the Flavonoid from Cocculus laurifolius
A second compound referred to as Coccinin is a flavonoid isolated from the plant Cocculus laurifolius. However, the definitive chemical structure for a flavonoid specifically named "Coccinin" from this source remains elusive in the current scientific literature. General information on flavonoids from this plant and their isolation is available.
Putative Chemical Properties
| Property | Value |
| Chemical Formula | C15H10O5 (Putative) |
| Molecular Weight | ~270.24 g/mol (Putative) |
| Source | Cocculus laurifolius |
| Class | Flavonoid |
Experimental Protocols
General Flavonoid Isolation from Plant Material: [4][5]
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Extraction: Dried and powdered plant material (e.g., leaves of Cocculus laurifolius) is extracted with a solvent such as methanol or ethanol.
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Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. Flavonoids are typically found in the more polar fractions like ethyl acetate and methanol.
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Chromatography: The flavonoid-rich fractions are subjected to various chromatographic techniques for further purification. These can include:
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Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20.
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Preparative Thin-Layer Chromatography (TLC).
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High-Performance Liquid Chromatography (HPLC).
-
-
Structure Elucidation: The structure of the isolated pure flavonoid is determined using spectroscopic methods such as UV-Vis, IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, COSY, HMQC, and HMBC).
Caption: General workflow for flavonoid isolation and identification.
Coccinin, the Diterpene Glycoside
A third distinct molecule is a diterpene glycoside with the systematic name ent-6R,16bOH,17-Trihydroxy-7-oxo-6,7-seco-19,6-kauranolide 6-O-glucoside .
Chemical Structure and Properties
The structure is based on a 6,7-seco-ent-kaurane skeleton, which is a type of tetracyclic diterpenoid. The "seco" designation indicates a broken bond in the ring system, in this case between carbons 6 and 7. It is a glycoside, meaning it has a sugar molecule (glucose) attached.
| Property | Value |
| Systematic Name | ent-6R,16bOH,17-Trihydroxy-7-oxo-6,7-seco-19,6-kauranolide 6-O-glucoside |
| Class | Diterpene Glycoside |
| Core Skeleton | 6,7-seco-ent-kaurane |
Biological Activity
Experimental Protocols
Bioassay-Guided Isolation of Diterpenoids: [9][10]
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Extraction and Fractionation: Plant material is extracted and fractionated as described for flavonoids.
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Bioassay Screening: Each fraction is tested for a specific biological activity (e.g., cytotoxicity, antimicrobial activity).
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Active Fraction Purification: The most active fraction is subjected to further chromatographic purification (e.g., HPLC) to isolate the pure active compounds.
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Structure Elucidation: The structures of the isolated diterpenoids are determined using spectroscopic techniques.
(-)-Coccinine, the Alkaloid
The fourth compound is an alkaloid named (-)-Coccinine .
Chemical Structure and Properties
The precise chemical structure and properties of an alkaloid specifically named (-)-Coccinine are not well-defined in the readily available literature. However, alkaloids are a broad class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. The stereochemistry of related alkaloids is often determined through detailed spectroscopic analysis and chemical correlation studies.[11]
| Property | Value |
| Name | (-)-Coccinine |
| Class | Alkaloid |
Biological Activity and Experimental Protocols
Information regarding the specific biological activities and experimental protocols for (-)-Coccinine is sparse. General methods for alkaloid isolation involve acid-base extraction followed by chromatographic purification. Their biological activities are diverse and are evaluated using a wide range of pharmacological assays.
References
- 1. Coccinin, an antifungal peptide with antiproliferative and HIV-1 reverse transcriptase inhibitory activities from large scarlet runner beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An antifungal defensin from Phaseolus vulgaris cv. ‘Cloud Bean’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phaseococcin, an antifungal protein with antiproliferative and anti-HIV-1 reverse transcriptase activities from small scarlet runner beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive enmein-type 6,7-seco-ent-kaurane diterpenoids: natural products, synthetic derivatives and apoptosis related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioassay-Guided Isolation of cis-Clerodane Diterpenoids and Monoglycerides from the Leaves of Solidago gigantea and Their Antimicrobial Activities [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
